molecular formula C11H15NO3 B3029252 2-amino-3-(2-ethoxyphenyl)propanoic Acid CAS No. 603105-66-4

2-amino-3-(2-ethoxyphenyl)propanoic Acid

Cat. No.: B3029252
CAS No.: 603105-66-4
M. Wt: 209.24 g/mol
InChI Key: BAXARNMSRZWGGW-UHFFFAOYSA-N
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Description

2-amino-3-(2-ethoxyphenyl)propanoic Acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-ethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXARNMSRZWGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314635
Record name 2-Ethoxyphenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603105-66-4
Record name 2-Ethoxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603105-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Chemistry of Substituted Phenylpropanoic Acids and Amino Acid Derivatives

To fully appreciate the scientific interest in 2-amino-3-(2-ethoxyphenyl)propanoic acid, it is essential to understand its classification within two significant families of organic compounds: substituted phenylpropanoic acids and amino acid derivatives.

Phenylpropanoic acids are a class of organic compounds characterized by a phenyl ring attached to a propanoic acid moiety. ontosight.ainih.gov The parent compound, 3-phenylpropanoic acid, is a naturally occurring substance found in various plants and has roles as a human and plant metabolite. nih.govchemicalbook.com The versatility of this core structure allows for a wide range of "substituted" versions, where one or more hydrogen atoms on the phenyl ring are replaced by other functional groups. ontosight.ai These substitutions can dramatically alter the molecule's physical, chemical, and biological properties. Research into substituted phenylpropanoic acids has led to the discovery of compounds with various applications, including their use as activators for human peroxisome proliferator-activated receptors (PPARs), which are important in metabolic regulation. nih.govacs.org

Amino acid derivatives are molecules derived from the 20 proteinogenic amino acids, the fundamental building blocks of proteins. numberanalytics.comamerigoscientific.com These derivatives can be formed through modifications to the amino acid's side chain, amino group, or carboxyl group. amerigoscientific.com Such modifications create a vast chemical space, leading to compounds with novel functions and properties not found in their parent amino acids. amerigoscientific.com In the realm of drug discovery and medicinal chemistry, amino acid derivatives are of paramount importance. numberanalytics.comfrontiersin.org They are used to develop therapeutic agents, create more stable and selective drug candidates, and serve as tools for studying biological processes like protein structure and function. numberanalytics.com Unnatural amino acids, a subset of amino acid derivatives not found in natural protein synthesis, are particularly valuable as they can be incorporated into peptides and proteins to enhance stability, selectivity, and bioactivity.

This compound fits neatly into both of these categories. It is a derivative of the natural amino acid phenylalanine, with an ethoxy group (-OCH2CH3) attached to the second carbon (the ortho position) of the phenyl ring. This ethoxy group makes it a "substituted" phenylpropanoic acid, and its core structure as an amino acid classifies it as an amino acid derivative. cymitquimica.com This dual identity makes it a valuable tool for researchers, combining the structural features of an amino acid with the modifiable properties of a substituted aromatic compound.

Significance of 2 Amino 3 2 Ethoxyphenyl Propanoic Acid in Contemporary Chemical and Biological Inquiry

The significance of 2-amino-3-(2-ethoxyphenyl)propanoic acid in modern research stems from its utility as a specialized building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. As a non-natural or unnatural amino acid, it offers a unique scaffold for creating novel peptides and small molecules with tailored properties.

While specific, high-profile applications in blockbuster drugs are not widely documented, its importance lies in its role as a research chemical. It is often used in the early stages of drug discovery and development to probe structure-activity relationships (SAR). By systematically replacing natural amino acids like phenylalanine with derivatives such as this compound, chemists can gain insights into the structural requirements for a desired biological effect. For instance, its use has been noted in the synthesis of inhibitors for specific enzymes involved in metabolic pathways. evitachem.com

The compound serves as a valuable precursor in synthetic organic chemistry. evitachem.com Its amino and carboxylic acid groups allow for standard peptide coupling reactions, while the substituted phenyl ring can participate in various other chemical transformations. This versatility enables the construction of diverse molecular architectures for screening in biological assays.

Overview of Current Research Trajectories and Future Directions for 2 Amino 3 2 Ethoxyphenyl Propanoic Acid

Strategies for Core Propanoic Acid Backbone Formation

The formation of the 2-amino-3-arylpropanoic acid skeleton is the foundational step in the synthesis of the target molecule. Various classical and modern organic reactions can be employed to achieve this, each with its own set of advantages and challenges.

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful and widely used method for carbon-carbon bond formation. organic-chemistry.org In the context of synthesizing this compound, this strategy typically involves the addition of a glycine-derived nucleophile to a 2-ethoxyphenyl-substituted acrylate (B77674) derivative.

A common approach utilizes a glycine (B1666218) enolate equivalent, often stabilized as a Schiff base, which adds to an appropriate Michael acceptor. For instance, the Schiff base of glycine ethyl ester can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate can then react with a compound such as ethyl 2-ethoxycinnamate. Subsequent hydrolysis of the resulting imine and ester functionalities yields the desired amino acid. The reaction is thermodynamically controlled and allows for the formation of the crucial C2-C3 bond of the propanoic acid backbone. organic-chemistry.org The general scheme for this approach is depicted below:

Scheme 1: Michael Addition Approach

Step 1: Formation of Glycine Enolate Equivalent

Step 2: Michael Addition to Ethyl 2-ethoxycinnamate

Step 3: Hydrolysis to yield this compound

Organocatalytic asymmetric Michael additions have also emerged as a potent strategy, offering a more environmentally benign alternative to metal-based catalysts. nih.gov

Parameter Details Reference
Michael Donor Glycine Schiff base ethyl ester mdpi.com
Michael Acceptor Ethyl 2-ethoxycinnamateN/A
Base Lithium diisopropylamide (LDA) mdpi.com
Solvent Tetrahydrofuran (THF) mdpi.com
Temperature -78 °C to room temperature mdpi.com
Post-reaction Acidic hydrolysis mdpi.com

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of 3-amino-3-arylpropanoic acids, a well-established one-pot method involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia (B1221849). mdpi.comnih.gov

In a plausible one-pot synthesis of this compound, 2-ethoxybenzaldehyde (B52182) would be reacted with malonic acid and ammonium (B1175870) acetate (B1210297) in a suitable solvent, such as ethanol (B145695), under reflux conditions. This reaction proceeds through a cascade of events including a Knoevenagel condensation, followed by a Michael addition of ammonia and subsequent decarboxylation to afford the final product. While this method is straightforward, it typically yields a racemic mixture of the amino acid.

Parameter Details Reference
Aldehyde 2-Ethoxybenzaldehyde mdpi.comnih.gov
Reagents Malonic acid, Ammonium acetate mdpi.comnih.gov
Solvent Ethanol mdpi.comnih.gov
Conditions Reflux mdpi.comnih.gov
Outcome Racemic this compound mdpi.comnih.gov

Modern cross-coupling reactions provide a powerful toolkit for the regioselective and chemoselective construction of complex molecules. A notable strategy for the synthesis of 2,3-diarylpropionic acids involves a stepwise copper-catalyzed boracarboxylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. organic-chemistry.orgresearchgate.net This methodology could be adapted for the synthesis of the target molecule.

This approach would commence with the copper-catalyzed boracarboxylation of a suitable vinyl precursor to regioselectively install a carboxylic acid group. The resulting boronic ester can then participate in a Suzuki-Miyaura cross-coupling reaction with an appropriately functionalized 2-ethoxyphenyl halide. This method offers excellent control over the regiochemistry of the final product.

Another powerful technique is the direct C-H activation and functionalization of arenes. Regioselective amination of arenes can be achieved through radical mechanisms, which could provide a concise route to ortho-substituted phenylenediamines, precursors to the target amino acid. nih.gov

Reaction Stage Details Reference
Stage 1: Boracarboxylation Copper-catalyzed reaction of a vinyl boronate with CO2. organic-chemistry.orgresearchgate.net
Stage 2: Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of the resulting boronic ester with a 2-ethoxyphenyl halide. organic-chemistry.orgresearchgate.net
Key Advantage High regioselectivity in the placement of the carboxylic acid and aryl groups. organic-chemistry.orgresearchgate.net

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective and asymmetric synthetic methods is of paramount importance.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. Evans oxazolidinones are a widely used class of chiral auxiliaries for the asymmetric synthesis of amino acids. nih.gov

In a potential asymmetric synthesis of this compound, an Evans oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be acylated to form an N-acyl oxazolidinone. Deprotonation with a suitable base generates a chiral enolate, which can then be alkylated with 2-ethoxybenzyl bromide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary affords the desired enantiomerically enriched amino acid.

Other notable chiral auxiliaries include pseudoephedrine and camphorsultam, which have also been successfully employed in the asymmetric synthesis of various amino acids. wikipedia.org The choice of auxiliary and reaction conditions can be tailored to favor the formation of either the (R)- or (S)-enantiomer.

Parameter Details Reference
Chiral Auxiliary Evans Oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) nih.gov
Acylating Agent Bromoacetyl bromide nih.gov
Base for Enolate Formation Sodium bis(trimethylsilyl)amide nih.gov
Alkylating Agent 2-Ethoxybenzyl bromideN/A
Cleavage of Auxiliary Lithium hydroxide/hydrogen peroxide nih.gov
Expected Outcome High diastereomeric excess of the alkylated product nih.gov

Enzymatic and biocatalytic methods offer a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds. researchgate.net Kinetic resolution, where one enantiomer of a racemic mixture reacts at a much faster rate than the other in the presence of a biocatalyst, is a common strategy.

For the resolution of racemic this compound, lipases are particularly effective enzymes. beilstein-journals.org The racemic amino acid can first be esterified, for example, to the corresponding methyl or ethyl ester. Then, a lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to selectively hydrolyze one of the enantiomers of the ester back to the carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiomerically pure acid and ester can then be easily separated. The choice of lipase and reaction conditions (e.g., solvent, temperature) can influence the enantioselectivity of the resolution.

Alternatively, D-threonine aldolase (B8822740) has been used for the stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids, a process that could potentially be adapted for related amino acids. google.com

Parameter Details Reference
Biocatalyst Lipase (e.g., Candida antarctica lipase B) beilstein-journals.org
Substrate Racemic methyl 2-amino-3-(2-ethoxyphenyl)propanoate beilstein-journals.org
Reaction Enantioselective hydrolysis beilstein-journals.org
Solvent Organic solvent (e.g., tert-butyl methyl ether) with a small amount of water beilstein-journals.org
Outcome Separation of enantiomers with high enantiomeric excess beilstein-journals.org

Optimization of Enantiomeric Purity in Preparative Procedures

Achieving high enantiomeric purity is a critical aspect of synthesizing chiral amino acids like this compound, as biological activity is often specific to a single enantiomer. Several strategies are employed to obtain enantiomerically pure forms of this and related aromatic amino acids, primarily falling into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

Resolution is a common technique to separate enantiomers from a racemic mixture. This can be accomplished through various methods, including enzymatic resolution and the use of chiral resolving agents.

Enzymatic Kinetic Resolution: This method leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, lipases are frequently used for the enantioselective acylation of racemic amino esters. In studies on related compounds like 3-amino-3-(4-cyanophenyl)propanoic acid, Candida antarctica lipase A (CAL-A) has been shown to be effective in separating enantiomers through N-acylation. researchgate.net Similarly, D-threonine aldolase can be used to selectively cleave the D-isomer from a racemic mixture of D,L-threo 2-amino-3-hydroxy-3-phenylpropionic acid derivatives, leaving the L-isomer with a high enantiomeric excess (ee) of no less than 98%. google.com This enzymatic approach offers mild reaction conditions and high selectivity.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer is recovered by removing the resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. For aromatic amino acids, glycopeptide-based chiral selectors like Vancomycin have been used to achieve separation. mdpi.com The mechanism relies on the differential interactions (e.g., hydrogen bonding, hydrophobic interactions) between the enantiomers and the chiral selector, leading to different retention times and enabling their separation. mdpi.com

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, often using chiral auxiliaries or catalysts.

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. The Evans aldol (B89426) reaction, for example, uses chiral oxazolidinone auxiliaries to achieve highly diastereoselective and enantioselective synthesis of amino acid precursors. tcichemicals.com The auxiliary can be removed and recycled after the desired stereocenter has been established. tcichemicals.com

The effectiveness of these methods can be compared based on the enantiomeric excess achieved and the reaction yields.

MethodKey Reagents/ConditionsTypical Enantiomeric Excess (ee)Applicable Compound Class
Enzymatic Kinetic ResolutionLipases (e.g., Candida antarctica lipase A), Aldolases>95%Aryl-substituted 3-aminocarboxylates researchgate.net
Kinetic Resolution (Chemical)Cinchona alkaloids (e.g., Cinchonidine) with a thiophenolData not specified for ee, focuses on process3-(4-substituted-phenyl)-glycidic acid derivatives google.com
Chiral Chromatography (HPLC)Chiral Stationary Phase (e.g., Vancomycin-based)Analytical separation, high resolution (Rs > 2.5) mdpi.comAromatic amino acids mdpi.com
Asymmetric SynthesisChiral auxiliaries (e.g., Evans oxazolidinones)High diastereoselectivity and enantioselectivityGeneral amino acid synthesis tcichemicals.com

Protection and Deprotection Group Strategies in the Synthesis of this compound

In the multi-step synthesis of amino acids, protecting groups are essential to temporarily mask the reactive amino (-NH2) and carboxyl (-COOH) groups, preventing them from undergoing unwanted side reactions. organic-chemistry.orglibretexts.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal (deprotection). organic-chemistry.orgwikipedia.org

For the amino group, carbamates are the most common type of protecting group. The two most widely used are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. ug.edu.pl

tert-Butyloxycarbonyl (Boc) Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is attached using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). researchgate.net It is stable to acidic conditions but is removed under mild basic conditions, commonly with a solution of piperidine (B6355638) in an organic solvent. researchgate.net

The differing sensitivities of Boc (acid-labile) and Fmoc (base-labile) groups allow for an "orthogonal" protection strategy. organic-chemistry.orgwikipedia.org This enables the selective deprotection of one functional group while another, protected with a different type of group, remains intact, which is crucial in complex syntheses like peptide assembly. wikipedia.org

Other protecting groups for the amino function include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the allyloxycarbonyl (Alloc) group, which is cleaved using a palladium(0) catalyst. ug.edu.pl

The following table summarizes common protection and deprotection strategies for amino groups.

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl) fishersci.co.uk
9-FluorenylmethyloxycarbonylFmocFmoc-OSu or Fmoc-ClBase (e.g., 20% piperidine in DMF) researchgate.net
BenzyloxycarbonylCbz or ZBenzyl (B1604629) chloroformateCatalytic hydrogenolysis (H₂, Pd/C)
AllyloxycarbonylAllocAllyl chloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄) ug.edu.pl

Process Optimization and Scalability Considerations for this compound Synthesis

Transitioning the synthesis of a complex molecule like this compound from a laboratory setting to industrial-scale production requires significant process optimization to ensure efficiency, cost-effectiveness, safety, and reproducibility. nih.gov

Key Optimization Parameters:

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading is crucial. For instance, in fermentation processes used for amino acid production, strict control over pH, temperature, and dissolved oxygen levels is necessary to maximize yield and minimize the formation of by-products. mdpi.com In chemical synthesis, minimizing reaction times and operating at ambient temperature and pressure, when possible, reduces energy costs.

Raw Material and Reagent Selection: The cost and availability of starting materials and reagents are major factors in large-scale production. researchgate.net Whenever feasible, less expensive and more environmentally benign reagents are substituted. For example, the choice of solvent is critical; ideal solvents are low-cost, recyclable, non-toxic, and allow for easy product isolation.

Purification and Isolation: The method of product purification must be scalable and efficient. While chromatography is effective at the lab scale, it can be expensive and cumbersome for large quantities. yasmintrading.com Industrial processes often favor crystallization for purification, as it is generally more cost-effective and can yield high-purity products in a single step. yasmintrading.com The development of a robust crystallization procedure is a key optimization goal.

Scalability Challenges:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant heat transfer challenges in large reactors, potentially leading to runaway reactions or incomplete conversions.

Mass Transfer: Efficient mixing becomes more difficult on a larger scale, which can affect reaction rates, especially in heterogeneous reactions.

Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with handling large quantities of flammable, toxic, or reactive chemicals.

Reactions of the Amino Functionality

The primary amino group in this compound is a nucleophilic center and can readily participate in reactions typical of primary amines. One of the most common transformations is N-acylation , which involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. orientjchem.org This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The N-acylation of amines serves as an effective method for protecting the amino group during subsequent reactions. orientjchem.org

For instance, the reaction of this compound with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. The general conditions for such reactions are often mild and can be performed at room temperature without a catalyst. orientjchem.org

Table 1: Representative N-Acylation Reactions of Primary Amines

Acylating AgentProduct TypeGeneral Conditions
Acetic AnhydrideN-Acetyl AmideRoom temperature, optional solvent
Benzoyl ChlorideN-Benzoyl AmidePresence of a base (e.g., pyridine)

Peptide bond formation is another crucial reaction involving the amino group. In peptide synthesis, the amino group of one amino acid reacts with the activated carboxylic acid of another. bachem.com This process typically requires the use of coupling reagents to facilitate the formation of the amide (peptide) bond. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and aminium-based reagents like HATU. bachem.comsigmaaldrich.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group. sigmaaldrich.com The synthesis of peptides containing sterically hindered amino acids can be challenging, often requiring specialized coupling reagents and conditions. thieme.de

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional handle that can undergo several important transformations.

Esterification is a common reaction where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form an ester. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com The esterification of amino acids can be more complex than that of simple carboxylic acids due to their zwitterionic nature, and often requires specific conditions to achieve high yields. acs.orgacs.org

Table 2: Fischer Esterification of Carboxylic Acids

ReactantCatalystProduct
AlcoholStrong Acid (e.g., H₂SO₄)Ester

Amide formation , as mentioned in the context of peptide coupling, also involves the carboxylic acid group. The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. libretexts.org Therefore, the carboxylic acid is typically activated first. This can be achieved using coupling reagents as discussed previously, or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride.

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is another potential transformation. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of certain functional groups at the β-position, such as a keto group, can facilitate this reaction upon heating. masterorganicchemistry.com For this compound, oxidative decarboxylation of the corresponding arylacetic acid could potentially lead to the formation of a ketone. ias.ac.in

Transformations of the 2-Ethoxyphenyl Moiety

The 2-ethoxyphenyl group provides an aromatic ring that can undergo various transformations, including oxidative and reductive processes, as well as substitution reactions.

The ethoxy group and the aromatic ring are susceptible to oxidation under certain conditions. Strong oxidizing agents can lead to the cleavage of the ether linkage or degradation of the aromatic ring. However, milder oxidative conditions can be employed to achieve more selective transformations. For example, the side-chain of related aromatic compounds can be oxidized.

Catalytic hydrogenation is a common method for the reduction of aromatic rings. Using catalysts such as rhodium, ruthenium, or platinum under high pressure of hydrogen can lead to the saturation of the benzene (B151609) ring, yielding a 2-ethoxycyclohexyl derivative. wikipedia.org The conditions for hydrogenating benzene rings are typically more forcing than those required for reducing alkenes. wikipedia.org

Alternatively, if a nitro group were present on the aromatic ring, it could be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or metals like iron or tin in the presence of acid. researchgate.net

The 2-ethoxyphenyl group can participate in electrophilic aromatic substitution reactions. The ethoxy group is an activating, ortho-, para-directing group due to the resonance effect of the oxygen lone pairs, which increases the electron density at the positions ortho and para to the ethoxy group. vedantu.comyoutube.com The bulky propanoic acid side chain at the ortho position will likely sterically hinder substitution at the adjacent position (position 3). Therefore, electrophilic substitution is expected to occur predominantly at the para position (position 5) and to a lesser extent at the other ortho position (position 6).

Common electrophilic aromatic substitution reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation : Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride. wikipedia.orglibretexts.org However, Friedel-Crafts reactions are often incompatible with amino groups on the aromatic ring, as the Lewis acid catalyst can complex with the basic nitrogen. libretexts.org

Nucleophilic aromatic substitution on the 2-ethoxyphenyl ring is generally difficult as the ring is electron-rich and lacks strong electron-withdrawing groups. Such reactions typically require harsh conditions or the presence of a good leaving group and a strong nucleophile.

Mechanistic Investigations of Reaction Pathways

The mechanisms of the fundamental reactions involving this compound are well-established for its constituent functional groups.

The mechanism of amide bond formation via peptide coupling reagents typically involves the activation of the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea in the case of DCC. bachem.com This intermediate is then susceptible to nucleophilic attack by the amino group of the other amino acid, proceeding through a tetrahedral intermediate before collapsing to form the amide bond and releasing the coupling agent byproduct. For sterically hindered amino acids, the reaction pathway can be more complex, and alternative mechanisms may be at play. thieme.deresearchgate.net

The Fischer esterification mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers then occurs, leading to the elimination of a water molecule and the formation of the ester. masterorganicchemistry.com

Electrophilic aromatic substitution on the 2-ethoxyphenyl ring follows the general mechanism for this class of reactions. An electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. The directing effects of the ethoxy and alkyl side chains influence the stability of the intermediate carbocation, thereby determining the position of substitution. cognitoedu.orgyoutube.com

Influence of Solvent Polarity on Reaction Mechanisms

The solvent in which a chemical reaction is conducted plays a critical role in its mechanism, rate, and outcome. wikipedia.org This influence stems from the differential solvation of reactants, transition states, and products. wikipedia.org For a molecule like this compound, which possesses both polar (amino and carboxylic acid groups) and non-polar (ethoxyphenyl group) regions, solvent effects are particularly significant. The reaction mechanisms can be profoundly altered by the choice of solvent, categorized by its polarity and its ability to donate or accept hydrogen bonds.

Polar Protic Solvents: Solvents like water and ethanol are polar and can act as hydrogen bond donors. In these solvents, the zwitterionic form of this compound is heavily solvated. The ammonium (-NH3+) and carboxylate (-COO-) groups are stabilized through strong hydrogen bonds. uri.edu This robust solvation of the ground state can sometimes decrease reactivity. For instance, in nucleophilic substitution reactions where the amino group acts as the nucleophile, its lone pair of electrons is less available due to hydrogen bonding with the solvent, which can slow the reaction rate compared to aprotic solvents. wikipedia.org However, for reactions proceeding through a charged transition state, polar protic solvents can offer significant stabilization, thereby lowering the activation energy and accelerating the reaction. youtube.com

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) possess high dielectric constants but lack acidic protons for hydrogen bonding. wikipedia.org These solvents are effective at solvating cations (like the ammonium group) but are less effective at solvating anions (the carboxylate group). acs.org This selective solvation can leave the anionic nucleophile more "free" and reactive. Studies on the reactions of amino groups in amino acids have shown that the presence of DMSO in an aqueous buffer can lead to a significant enhancement in reaction rates, particularly for nucleophilic addition reactions. acs.org This rate enhancement is attributed to the destabilization of the ground state of the nucleophile and potential stabilization of the transition state. acs.org

Non-Polar Solvents: In non-polar solvents like hexane (B92381) or toluene, the solubility of this compound is generally low. uri.edu In such an environment, intramolecular hydrogen bonding between the amino and carboxylic acid groups would be favored over intermolecular interactions with the solvent. This can significantly alter the molecule's conformation and the availability of its functional groups for reaction. Reactions in non-polar solvents often proceed through different mechanisms, and for amino acids, can lead to poor yields or require specific catalysts to proceed effectively. nih.gov

The following table illustrates the expected trend in the relative rate of a hypothetical N-acylation reaction of this compound, based on general principles of solvent effects on nucleophilic reactions of amino acids.

Solvent TypeExample SolventDominant Solvation EffectExpected Relative Rate
Polar ProticWater (H₂O)Strong H-bonding with both -NH₃⁺ and -COO⁻; stabilizes ground state.Low
Polar ProticEthanol (CH₃CH₂OH)H-bonding with charged groups; less polar than water.Moderate
Polar AproticDimethyl Sulfoxide (DMSO)Solvates cation (-NH₃⁺) well, anion (-COO⁻) poorly; enhances nucleophilicity. acs.orgHigh
Non-PolarHexanePoor solvation of polar groups; low solubility and reactivity.Very Low

Electronic Effects of Substituents on Reactivity

The reactivity of the phenyl ring in this compound is governed by the electronic properties of its substituents. lumenlearning.com These effects are broadly classified as inductive effects, which are transmitted through sigma bonds, and resonance effects, which involve the delocalization of pi electrons. wikipedia.org

The parent structure features two key substituents on the benzene ring: an ethoxy group (-OCH₂CH₃) and an amino-propanoic acid alkyl chain (-CH₂CH(NH₂)COOH).

Ethoxy Group (-OCH₂CH₃): Located at the ortho position, the oxygen atom in the ethoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). minia.edu.eg This effect strongly increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent. ntu.edu.sg Although the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant. Consequently, the ethoxy group is a strong activating group, making the ring significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. minia.edu.eglibretexts.org It directs incoming electrophiles to the ortho and para positions.

Alkyl Side-Chain (-CH₂CH(NH₂)COOH): The propanoic acid chain is attached to the ring via a methylene (B1212753) (-CH₂-) group. Alkyl groups are known to be weakly electron-donating through an inductive effect (+I) and hyperconjugation. lumenlearning.com This makes the alkyl chain a weak activating group and an ortho-, para-director.

The combined influence of the strong activating ethoxy group and the weak activating alkyl chain renders the aromatic ring of this compound highly electron-rich and thus highly reactive in electrophilic substitution reactions.

The introduction of additional substituents onto the remaining positions of the phenyl ring would further modify this reactivity.

Electron-Donating Groups (EDGs): Adding another activating group, such as a methyl (-CH₃) or hydroxyl (-OH) group, would further increase the electron density of the ring, leading to even faster reaction rates in EAS.

Electron-Withdrawing Groups (EWGs): Conversely, adding a deactivating group, such as a nitro (-NO₂) or cyano (-CN) group, would withdraw electron density from the ring through strong inductive and/or resonance effects. unizin.org This would decrease the ring's nucleophilicity and significantly slow down the rate of EAS reactions. lumenlearning.com

The following table presents the predicted relative rates for a hypothetical electrophilic nitration reaction on the phenyl ring of this compound when a third substituent (X) is added at the para-position relative to the ethoxy group. The rates are relative to benzene (rate = 1) and are based on established data for monosubstituted benzenes. lumenlearning.comunizin.org

Substituent (X)Electronic EffectClassificationPredicted Relative Rate of Nitration
-OH (Hydroxyl)+R >> -IStrongly Activating~1000
-CH₃ (Methyl)+IWeakly Activating~25
-H (Hydrogen)-(Reference Benzene)1
-Cl (Chloro)-I > +RWeakly Deactivating~0.03
-CO₂Et (Ethyl Ester)-R, -IStrongly Deactivating~0.004
-NO₂ (Nitro)-R, -IStrongly Deactivating~6 x 10⁻⁸

Derivatization and Structure Activity Relationship Sar Studies of 2 Amino 3 2 Ethoxyphenyl Propanoic Acid Analogues

Synthesis of Analogues with Modified Aromatic Substitution Patterns

The aromatic ring of 2-amino-3-(2-ethoxyphenyl)propanoic acid is a prime target for modification to explore and optimize biological activity. Synthetic strategies often focus on introducing a variety of substituents to probe the effects of electronics, sterics, and hydrophobicity.

Exploration of Halo-Substituted Derivatives

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring of phenylalanine analogues is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of such derivatives can be achieved through several established methods. For instance, racemic ring-halogenated phenylalanines can be synthesized from halogenated aniline (B41778) derivatives as starting materials. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. The Negishi cross-coupling, for example, allows for the reaction of aryl halides with organozinc compounds to form C-C bonds, providing a direct route to protected fluorinated phenylalanine analogues. beilstein-journals.org Another approach involves the alkylation of glycine (B1666218) derivatives with fluorinated benzyl (B1604629) halides. For instance, the synthesis of various fluorinated phenylalanines has been accomplished by alkylating a Ni(II) complex of glycine with fluorine-containing benzyl chlorides, followed by hydrolysis to yield the enantiomerically enriched amino acids. beilstein-journals.org

These synthetic routes offer versatile and efficient means to access a diverse library of halo-substituted analogues of this compound, enabling a systematic investigation of the impact of halogenation on biological activity.

Investigation of Various Alkoxy-Substituted Analogues (e.g., Methoxy (B1213986), Benzyloxy)

Alkoxy groups, such as methoxy and benzyloxy, can be introduced onto the aromatic ring to alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. The synthesis of these analogues can be approached through various methods, including the Williamson ether synthesis on a precursor with a hydroxyl group on the phenyl ring.

More advanced techniques involve palladium-catalyzed C(sp²)−H alkoxycarbonylation of phenylalanine derivatives. researchgate.net This method uses a directing group to achieve site-selective functionalization, offering a high degree of control over the substitution pattern. Such strategies allow for the late-stage modification of complex molecules, which is highly valuable in drug discovery programs.

The synthesis of alkoxy-substituted phenylacetylenes, which can be precursors to more complex aromatic structures, has also been well-documented and can be adapted for the creation of novel this compound analogues. researchgate.net

Introduction of Heteroaryl Moieties into the Aromatic System

Replacing the phenyl ring with or attaching a heteroaryl moiety to the aromatic system is a key strategy to modulate the physicochemical properties and biological target interactions of the parent compound. Heteroaryl groups can introduce new hydrogen bond donors and acceptors, alter the electronic distribution, and improve pharmacokinetic profiles.

The synthesis of heteroarylalanine derivatives can be readily achieved through modern cross-coupling reactions. acs.org For example, a practical and scalable system for synthesizing heteroaryl amino acids has been developed, which can be applied to generate analogues of this compound. princeton.edu

Furthermore, multi-component reactions offer an efficient pathway to complex heterocyclic structures. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, for instance, has been accomplished through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids in the presence of a superacid. mdpi.com This highlights the diverse synthetic methodologies available for incorporating heteroaryl systems into the 2-amino-3-propanoic acid scaffold.

Modifications at the α-Amino and Carboxyl Positions

The α-amino and carboxyl groups are fundamental to the amino acid structure and offer multiple points for derivatization to influence biological activity and pharmacokinetic properties.

The primary amino group can be N-alkylated or N-acylated to introduce new functional groups. For example, the synthesis of 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones demonstrates how the amino group can be functionalized to create more complex structures. researchgate.net Protecting group chemistry is also crucial for selectively modifying other parts of the molecule while leaving the amino group intact, or for modifying the amino group itself. mdpi.com

The carboxyl group is commonly converted to esters or amides. Esterification, for instance with isopropanol, can increase lipophilicity and potentially improve cell permeability. mdpi.com Amide formation, by coupling with various amines, can introduce a wide range of chemical diversity and has been explored in the synthesis of pyridazinone-substituted phenylalanine amide antagonists. nih.gov Reduction of the carboxylic acid to an alcohol, to form a phenylalaninol derivative, is another modification that can significantly alter the molecule's properties. reddit.com The pKa of both the amino and carboxyl groups can be influenced by nearby substituents, which is an important consideration in analogue design. quora.com

Systematic Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Systematic SAR studies of phenylalanine analogues have provided valuable insights into the structural requirements for various biological activities. These findings can be extrapolated to guide the design of novel this compound derivatives.

For arylalkanoic acids in general, the presence of a center of acidity (like a carboxylic acid) and its spatial relationship to a flat aromatic surface are critical for anti-inflammatory activity. pharmacy180.com Substitution with a methyl group on the carbon atom separating the aromatic ring from the acidic center often enhances activity. pharmacy180.com

In the context of antigelling activity for hemoglobin, the hydrophobicity of the side chain of phenylalanine analogues is a dominant factor. nih.gov For tryptophan analogues, the steric fit within the binding site appears to be more critical, suggesting that different aryl-substituted alanines may have distinct binding modes. nih.gov

Studies on halogenated phenylalanines as ligands for the L-type amino acid transporter 1 (LAT1) have shown that halogen substitution at the meta position of the benzene (B151609) ring enhances affinity in proportion to the size of the halogen, with minimal impact on transport velocity. nih.gov Ortho-substitution leads to the highest affinity but at the cost of reduced transport velocity, likely due to the increased bulkiness of the side chain. nih.gov

The introduction of heteroaryl groups, such as in quinoxaline–arylfuran derivatives, has been shown to yield compounds with potent antiproliferative activity against various cancer cell lines. mdpi.com SAR studies on these compounds revealed that the nature and position of substituents on the phenyl ring significantly influence their potency. mdpi.com

The following tables summarize the general SAR trends observed for substituted phenylalanine analogues, which can serve as a predictive guide for the design of this compound derivatives.

Table 1: SAR of Halo-Substituted Phenylalanine Analogues for LAT1 Affinity

Substitution Position Halogen Size Effect on LAT1 Affinity Effect on Transport Velocity
Ortho Increasing Highest Affinity Reduced
Meta Increasing Proportional Increase Minimal

Table 2: General SAR of Arylalkanoic Acids for Anti-inflammatory Activity

Structural Feature Observation
Acidity Center Essential for activity (e.g., COOH)
Aromatic Ring Provides a necessary flat surface for binding
α-Methyl Group Generally enhances activity

Table 3: SAR of Phenylalanine Analogues as Antigelling Agents

Analogue Type Dominant Factor for Activity
Phenylalanine Hydrophobicity of the side chain

These SAR insights underscore the importance of systematic structural modification in tuning the biological profile of this compound and its analogues for various therapeutic applications.

Biological Activity and Mechanistic Insights of 2 Amino 3 2 Ethoxyphenyl Propanoic Acid in Vitro Investigations

Enzyme Interactions and Modulation by 2-Amino-3-(2-ethoxyphenyl)propanoic Acid

No studies were found that investigated the interactions or modulatory effects of this compound on enzymes.

There is no available research on the effects of this compound on amino acid metabolic pathways.

No research data exists on the interaction between this compound and specific enzymes such as Phenylalanine Ammonia-Lyase or Catechol-O-methyltransferase. While studies exist for other phenylalanine analogues and their effects on these enzymes, this specific compound has not been characterized in the available literature.

Cellular Responses and Signaling Pathways

There is no available research data detailing the influence of this compound on gene expression or cellular regulation. Studies investigating how this compound may alter transcriptional or translational processes, or its impact on intracellular signaling cascades, have not been identified in the public domain.

Diverse In Vitro Biological Activities

Specific studies evaluating the antimicrobial properties of this compound are not present in the available scientific literature. Consequently, there is no data on its potential efficacy as an antibacterial, antifungal, or antimycobacterial agent.

There is a lack of preliminary or in-depth investigations into other biochemical modulations induced by this compound. Research concerning its effects on general cellular metabolism or its potential to modulate neurotransmission-related processes has not been reported.

Methodologies for In Vitro Biological Evaluation (e.g., Electrophysiological Assays)

Specific methodologies for the in vitro biological evaluation of this compound, including the use of electrophysiological assays, are not described in the existing scientific literature. Therefore, no information is available on the experimental protocols that have been employed to study this compound.

Computational and Theoretical Investigations of 2 Amino 3 2 Ethoxyphenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, offering insights into its stability and chemical behavior.

While specific DFT studies on 2-amino-3-(2-ethoxyphenyl)propanoic acid are not prominently available in the reviewed literature, the principles can be illustrated by studies on similar molecules, such as 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. ijnc.ir Such calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure and then computing various electronic properties.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO would likely be localized on the electron-rich ethoxyphenyl ring and the amino group, while the LUMO may be distributed over the carboxylic acid group.

Table 1: Illustrative Frontier Molecular Orbital Energies (Based on a related compound) (Note: Data below is hypothetical and serves to illustrate typical values obtained from DFT calculations, as specific published data for this compound was not found.)

Molecular OrbitalEnergy (eV)Description
HOMO-5.87Highest Occupied Molecular Orbital
LUMO-1.23Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.64 LUMO - HOMO

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO to quantify the chemical reactivity of a molecule. These descriptors provide a quantitative framework for understanding a molecule's stability and reaction tendencies based on DFT principles.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily a molecule undergoes a chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors are invaluable for predicting how this compound might interact with other molecules or biological targets.

Table 2: Illustrative Global Reactivity Descriptors (Note: These values are for illustrative purposes and are derived from the hypothetical energies in Table 1.)

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO5.87
Electron Affinity (A)-ELUMO1.23
Electronegativity (χ)(I + A) / 23.55
Chemical Hardness (η)(I - A) / 22.32
Chemical Softness (S)1 / (2η)0.216
Electrophilicity Index (ω)χ² / (2η)2.72

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.nettechnologynetworks.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking simulations would involve placing the molecule into the binding site of a specific protein target. The simulation algorithm then explores various binding poses, rotations, and conformations of the ligand within the receptor's active site, calculating a "docking score" for each pose. researchgate.net This score, often an estimation of binding affinity (e.g., in kcal/mol), helps identify the most stable and likely binding mode. The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com Such studies could reveal, for instance, how the ethoxy group, amino group, and carboxylic acid of the molecule interact with amino acid residues in an enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activities (e.g., enzyme inhibition IC50 values). For each compound, various molecular descriptors are calculated, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed activity. researchgate.netnih.gov The resulting model can highlight which molecular properties are most important for biological efficacy.

Conformational Analysis and Stereochemical Influences on Molecular Properties and Interactions

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule and understanding the energy barriers between them. nih.govchemistrysteps.com For this compound, rotation around its single bonds—particularly the Cα-Cβ bond and the bonds connecting the ethoxy group to the phenyl ring—gives rise to different spatial arrangements (conformers).

The relative orientation of the phenyl ring, carboxylic acid, and amino group is critical. nih.govmdpi.com The stereochemistry at the chiral alpha-carbon (Cα) is also a determining factor. The (S) and (R) enantiomers will have identical physical properties but may exhibit vastly different biological activities and interactions with chiral biological receptors. Computational methods can be used to calculate the relative energies of different conformers and determine the most populated states in solution, providing insight into which shape is most likely to interact with a biological target. mdpi.com For example, studies on similar phenylpropionic acids have shown that the dihedral angle between the phenyl ring and the carboxylic acid group can directly influence anti-inflammatory activity. nih.gov

Applications of 2 Amino 3 2 Ethoxyphenyl Propanoic Acid in Advanced Chemical Research

As Chiral Auxiliaries and Intermediates in Asymmetric Organic Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Non-natural α-amino acids like 2-amino-3-(2-ethoxyphenyl)propanoic acid are valuable chiral building blocks, and their own synthesis is often achieved through methods of asymmetric synthesis where a chiral auxiliary is employed. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org

One of the most effective methods for the asymmetric synthesis of novel α-amino acids involves the alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. mdpi.comnih.gov In this approach, a recyclable chiral auxiliary, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is complexed with Ni(II) and a glycine Schiff base. mdpi.com This complex creates a chiral environment, allowing for the stereoselective addition of an alkyl group to the α-carbon of the glycine. Subsequent hydrolysis of the complex yields the desired optically active α-amino acid and allows for the recovery of the chiral auxiliary.

Once synthesized, the enantiomerically pure this compound serves as a crucial chiral intermediate . Its defined stereochemistry is carried forward into the construction of more complex molecules, such as peptides, peptidomimetics, and other pharmacologically active agents. The presence of the ethoxyphenyl side chain provides specific steric and electronic properties that can be exploited to influence the structure and function of the target molecule.

Table 1: Common Chiral Auxiliaries in Amino Acid Synthesis This table is interactive. You can sort and filter the data.

Chiral Auxiliary Typical Application Reference
Oxazolidinones (Evans auxiliaries) Asymmetric aldol (B89426) reactions, alkylations wikipedia.org
Camphorsultam (Oppolzer's sultam) Asymmetric Michael additions, Diels-Alder reactions wikipedia.org
Pseudoephedrine Asymmetric alkylation of amides wikipedia.org
(S)-N-(2-Benzoylphenyl) derivatives Asymmetric synthesis of α-amino acids via Ni(II) complexes nih.gov

Utilization as Building Blocks for Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to synthesize a large number of different but structurally related molecules, known as a compound library. These libraries are then screened for biological activity to identify lead compounds. Solid-phase peptide synthesis (SPPS) is a foundational technique in this field, allowing for the stepwise construction of peptides on an insoluble resin support. peptide.com

Unnatural amino acids like this compound are highly valuable building blocks for generating molecular diversity in these libraries. mdpi.com By incorporating this compound into a peptide sequence or another molecular scaffold, chemists can introduce novel structural and functional features not found in natural biomolecules. The ethoxyphenyl side chain can explore different binding pockets in a biological target compared to natural aromatic amino acids like phenylalanine and tyrosine.

In solid-phase synthesis, the amino acid is typically protected with an Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group on its amine function to control the coupling reactions. peptide.com The use of such building blocks allows for the creation of libraries of peptides, peptidomimetics, and other small molecules with enhanced properties, such as increased metabolic stability or specific receptor affinity. researchgate.net The related compound, 2-amino-3-(3-ethoxyphenyl)propanoic acid, is noted for its role as a building block in synthesizing more complex organic molecules, aiding advancements in pharmaceutical development. evitachem.com

Investigative Tools in Biochemical Pathways and Receptor Pharmacology

Modified amino acids are frequently used as "tool compounds"—specific chemical probes designed to investigate the function of enzymes and receptors in biological systems. nih.gov The unique structure of this compound makes it a candidate for such applications. The ethoxy group can significantly alter its binding affinity and selectivity for specific enzymes or receptors compared to its natural analogue, phenylalanine. evitachem.com

For instance, a structurally similar compound, 2-amino-3-(3-ethoxyphenyl)propanoic acid, is utilized in biochemical research to explore enzyme-substrate interactions and protein synthesis mechanisms. evitachem.com The presence of the ethoxy group can influence how the molecule fits into an active site, potentially acting as an inhibitor or a modulator of a biological pathway. evitachem.com By studying how this synthetic amino acid interacts with its targets, researchers can gain insights into the structural requirements for binding and catalysis.

In receptor pharmacology, novel amino acid derivatives are essential for mapping the binding sites of receptors and for developing selective agonists or antagonists. nih.gov While specific receptor targets for this compound are not extensively documented in publicly available literature, its structure as a phenylalanine analogue makes it a logical candidate for investigating systems that interact with aromatic amino acids, such as certain transporters or receptors in the central nervous system.

Contributions to Material Science Research (e.g., as Corrosion Inhibitors)

In the field of material science, organic molecules are widely investigated for their ability to protect metals from corrosion. Amino acids have been identified as effective and environmentally friendly corrosion inhibitors, particularly for mild steel in acidic environments. The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes the corrosive process. icrc.ac.ir

This compound possesses several functional groups that make it a promising candidate for corrosion inhibition:

Amine (-NH2) and Carboxyl (-COOH) groups: These polar groups can interact strongly with the metal surface.

Oxygen atom (in the ethoxy group): The lone pair of electrons on the oxygen atom can coordinate with vacant d-orbitals of iron atoms on the steel surface.

Aromatic Phenyl Ring: The π-electrons of the benzene (B151609) ring provide another avenue for adsorption onto the metal surface.

The combination of these features allows the molecule to form a stable, adsorbed film that isolates the steel from the corrosive medium. mdpi.com This protective layer acts as a physical barrier, slowing down both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. icrc.ac.ir The effectiveness of such inhibitors often increases with concentration, as more molecules become available to cover the surface. While direct studies on this compound are limited, the established principles of corrosion inhibition by other amino acids and organic compounds with similar functionalities strongly support its potential application in this area of material science. researchgate.netmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.